N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c23-19(20-7-13-3-14(8-20)5-15(4-13)9-20)22-11-16-6-18(12-21-10-16)17-1-2-17/h6,10,12-15,17H,1-5,7-9,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWNPVGWEARKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridine intermediate, which is then subjected to a series of reactions to introduce the adamantane carboxamide group. Key steps in the synthesis may include:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Amidation: Formation of the carboxamide bond through reaction with adamantane-1-carboxylic acid or its derivatives.
Purification: Use of chromatographic techniques to isolate and purify the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Studied for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and safety profile.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The following table summarizes critical differences between N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide and its closest analog, N-(1-naphthyl)adamantane-1-carboxamide (CAS: 121768-37-4) :
Substituent-Driven Properties
Polarity and Solubility :
- The pyridine group in this compound introduces a polar heteroaromatic ring, likely improving aqueous solubility compared to the purely hydrophobic naphthyl group in N-(1-naphthyl)adamantane-1-carboxamide.
- The cyclopropyl group may reduce solubility due to steric effects but could enhance metabolic stability by shielding reactive sites.
Biological Activity :
- Pyridine-containing analogs often exhibit improved binding to enzymes or receptors with polar active sites (e.g., kinases).
- Naphthyl-substituted adamantanes, such as N-(1-naphthyl)adamantane-1-carboxamide, are more suited for targeting aromatic-rich environments, such as lipid bilayers or hydrophobic protein pockets.
Synthetic Accessibility :
- The naphthyl derivative’s synthesis is straightforward due to the commercial availability of 1-naphthylamine.
- The pyridine-cyclopropyl motif in this compound requires multi-step functionalization, increasing synthetic complexity.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound combines the structural stability of adamantane with the pharmacophoric properties of pyridine, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure comprises an adamantane core, which provides rigidity, and a cyclopropyl-substituted pyridine moiety that may contribute to its biological interactions.
The biological activity of this compound is thought to involve interactions with specific protein targets. The adamantane moiety can fit into hydrophobic pockets of proteins, while the pyridine ring can engage in hydrogen bonding with amino acid residues. This dual interaction mechanism may modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antiviral Activity : Similar compounds have been shown to inhibit viral replication, particularly in the context of RNA viruses.
- Anticancer Potential : The compound may induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2.
- Neuroprotective Effects : Some studies suggest that derivatives of adamantane can protect neuronal cells from oxidative stress.
Data Table: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress in neurons |
Case Studies
- Antiviral Research : A study demonstrated that derivatives similar to this compound showed significant antiviral activity against influenza viruses. The mechanism involved interference with viral entry into host cells.
- Cancer Cell Studies : In vitro studies revealed that the compound could reduce cell viability in various cancer cell lines through the activation of apoptotic pathways. This was linked to the downregulation of Bcl-2 expression.
- Neuroprotection : Research on neuroprotective effects highlighted that compounds with similar structures could mitigate neuronal damage in models of Parkinson's disease, suggesting a potential role in neurodegenerative disorders.
Q & A
Q. What are the established synthetic methodologies for N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide?
The compound can be synthesized via nucleophilic acyl substitution. A general protocol involves reacting 5-cyclopropylpyridin-3-ylmethylamine with adamantane-1-carbonyl chloride in anhydrous toluene or tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃ or Et₃N). The reaction is typically stirred for 4–6 hours at room temperature, followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). This method is adapted from analogous adamantane carboxamide syntheses, where yields range from 56% to 75% depending on steric and electronic factors .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Key signals include adamantane protons (1.7–2.1 ppm, multiplet) and pyridine/cyclopropyl protons (6.8–8.5 ppm for aromatic regions, 0.6–1.2 ppm for cyclopropyl).
- HRMS (ESI) : Molecular ion peaks ([M+H]⁺) are used to confirm the molecular formula.
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are diagnostic .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation or skin contact; adamantane derivatives may exhibit irritancy.
- Store in airtight containers at 2–8°C, away from oxidizing agents. Safety data sheets for structurally related adamantane-carboxylic acids emphasize these precautions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but could increase side reactions.
- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) or microwave-assisted synthesis can reduce reaction time and improve yields (e.g., from 11% to 51% in analogous isocyanide-based syntheses) .
- Purification : Gradient elution in column chromatography or recrystallization from ethanol/water mixtures enhances purity .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural analysis?
- 2D NMR Techniques : HSQC and HMBC correlations can resolve ambiguities in proton-carbon connectivity, particularly for overlapping signals in the adamantane or pyridine moieties.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding signal assignment. For example, discrepancies in carbonyl carbon shifts (±2 ppm) were resolved by comparing experimental and computed ¹³C NMR data .
Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
- Modular Substituent Variation : Replace the cyclopropyl group on the pyridine ring with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OMe) groups to assess electronic effects on bioactivity.
- Adamantane Modifications : Introduce halogen atoms (e.g., -F, -Cl) at the adamantane bridgehead to study steric and hydrophobic interactions. Biological evaluation of similar aminothiazole-adamantane hybrids demonstrated antifungal activity, guiding SAR development .
Q. How can researchers address challenges in scaling up the synthesis for preclinical studies?
- Process Chemistry : Replace hazardous solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Batch vs. Flow Chemistry : Continuous flow systems improve reproducibility for intermediates prone to degradation (e.g., nitroaromatic precursors) .
Methodological Notes
- Data Reproducibility : Document reaction parameters (temperature, stirring rate) meticulously, as minor variations can significantly impact yields in adamantane-based syntheses .
- Analytical Cross-Validation : Correlate HRMS data with elemental analysis to confirm purity (>95%) before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
